molecular formula C10H9ClN4O B3338353 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 890012-50-7

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3338353
CAS No.: 890012-50-7
M. Wt: 236.66 g/mol
InChI Key: CSHLSZFCPXYIAM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based compound featuring a 4-chlorophenyl substituent at the 3-position and a carbohydrazide moiety at the 5-position. Structural modifications, such as hydrazone formation or substitution with aromatic groups, enhance its bioactivity. For instance, the derivative (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 26) demonstrated potent growth inhibition (IC50 = 0.28 µM) and apoptosis induction in A549 lung cancer cells .

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHLSZFCPXYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, can help optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amines.

  • Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-carboxylic acid derivatives.

  • Reduction Products: Pyrazole-5-amine derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, including:

  • Anticancer Properties : Studies have shown that 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation in a dose-dependent manner .
  • Antimicrobial Activity : This compound has demonstrated significant antimicrobial effects against various bacterial strains and fungi. It has been tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing promising results comparable to standard antibiotics .
  • Anti-inflammatory Effects : Research indicates that it can reduce inflammatory markers such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for modifications in substituents on the pyrazole ring. This flexibility enables the design of derivatives with enhanced biological activities. The synthesis methods generally include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
  • Introduction of the Chlorophenyl Group : Achieved through electrophilic substitution reactions.
  • Carbohydrazide Functionalization : Involves coupling reactions with appropriate hydrazides.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound inhibited A549 cell proliferation by inducing apoptosis, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Screening : In vitro tests revealed that it exhibited high antibacterial activity against E. coli strains, showcasing potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
  • Anti-inflammatory Research : Experimental models indicated that this compound significantly reduced edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazole Derivatives

Structural Modifications and Anticancer Activity

Pyrazole carbohydrazide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key compounds:

Table 1: Comparative Cytotoxicity and Mechanisms of Pyrazole Derivatives
Compound Name & Structure Target Cell Line(s) IC50/GI50 (µM) Mechanism of Action Key Structural Features
3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide (Parent Compound) A549 Not explicitly reported Apoptosis induction 4-Chlorophenyl, carbohydrazide
(E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene) derivative (26) A549 0.28 Apoptosis via mitochondrial pathway 4-tert-butylbenzyl, chloro-hydroxyphenyl hydrazone
1-(3-(4-Chlorophenoxy)-2-hydroxypropyl) derivative NCI-H460 48 (48 h), 32 (72 h) Autophagy induction Chlorophenoxypropyl group
SKi-178 (N′-[(1E)-1-(3,4-dimethoxy) ethyldiene] derivative) SK1 enzyme Ki = 1.3 Sphingosine kinase 1 (SK1) inhibition Methoxy and methyl groups enhancing selectivity
3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives (17, 18) HepG-2, BT474 0.71–1.39 S-phase cell cycle arrest Indole substituent at 3-position
Tricyclic-napthopyrazole derivative (13) Broad panel GI50 = 0.08 Multi-target inhibition Tricyclic fused ring system

Key Findings and Trends

Substituent Effects on Potency :

  • The 4-tert-butylbenzyl group in compound 26 significantly enhances cytotoxicity (IC50 = 0.28 µM) compared to the parent compound, likely due to improved lipophilicity and target binding .
  • Indole-substituted derivatives (e.g., compounds 17, 18) show superior activity against HepG-2 (IC50 = 0.71 µM) compared to chlorophenyl analogs, suggesting heteroaromatic groups enhance DNA interaction .

Mechanistic Divergence: Derivatives with chlorophenoxypropyl groups induce autophagy in NCI-H460 cells without apoptosis, indicating a ROS-mediated pathway distinct from mitochondrial apoptosis . SKi-178 exemplifies non-lipid SK1 inhibitors, where methoxy groups reduce cytotoxicity while improving enzyme selectivity .

Broad-Spectrum vs. Selective Activity :

  • Tricyclic-napthopyrazole derivatives (e.g., compound 13) exhibit broad-spectrum activity (GI50 = 0.08 µM) due to multi-target effects, whereas simpler analogs like compound 26 are cell-line-specific .

Biological Activity

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in glioblastoma models.
  • Antimicrobial Activity : It exhibits antibacterial and antifungal properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on glioblastoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis.

Case Study: Glioblastoma Inhibition

A study investigated the effects of the compound on patient-derived glioblastoma stem cells. The results indicated that:

  • Inhibition of Neurosphere Formation : The compound significantly inhibited the formation of neurospheres, which are indicative of cancer stem cell properties.
  • Low Cytotoxicity to Non-cancerous Cells : It displayed selective toxicity, sparing non-cancerous cells even at higher concentrations.

This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented against various bacterial strains.

Table 1: Antimicrobial Activity Profile

PathogenActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive50 μg/mL
Escherichia coliActive40 μg/mL
Candida albicansModerate60 μg/mL

The presence of the chlorophenyl group enhances the compound's interaction with microbial targets, leading to increased antimicrobial activity.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

The anti-inflammatory effects are believed to stem from the compound's ability to inhibit key signaling pathways involved in inflammation, including NF-kB and MAPK pathways. This inhibition can lead to reduced expression of inflammatory mediators.

Q & A

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

  • π-π stacking (3.5–4.0 Å between chlorophenyl rings) and N-H···O hydrogen bonds (2.8–3.0 Å) dominate. Thermal analysis (TGA/DSC) shows decomposition ≥200°C, correlating with lattice energy (~150 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

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